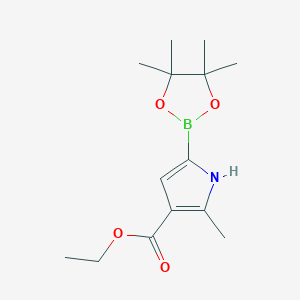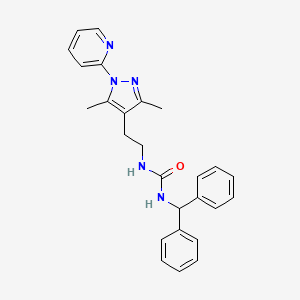
3-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile, also known as TAOB, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine. TAOB is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, an azetidine ring, and a benzonitrile group. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been explored.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
- Researchers have investigated the synthesis of novel azetidinones, including derivatives related to the given compound. These synthesized compounds showed promising antibacterial and antifungal activities. Such studies highlight the potential of these compounds in the development of new antimicrobial agents (Prajapati & Thakur, 2014).
Development of Oxadiazoles and Thiadiazoles
- Research has been conducted on synthesizing oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, closely related to the chemical structure . These compounds have been evaluated for antimicrobial properties, again emphasizing the potential use of such compounds in medical applications (Sharba et al., 2005).
Photophysical and Computational Studies
- Studies have also been conducted on the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives. These studies are crucial for understanding the optoelectronic applications of these compounds, suggesting their potential use in photonic, sensor, and optoelectronic devices (Naik et al., 2019).
Synthesis and Anticancer Evaluation
- In the realm of cancer research, certain 1,2,4- and 1,3,4-oxadiazole derivatives, related to the compound , have been synthesized and evaluated for their anticancer activity. This research opens up possibilities for these compounds in cancer therapy (Caneschi et al., 2019).
Propiedades
IUPAC Name |
3-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c18-7-11-2-1-3-12(6-11)17(22)21-8-14(9-21)16-19-15(20-23-16)13-4-5-24-10-13/h1-6,10,14H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBDMSPPMOEAMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone](/img/structure/B2401009.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2401013.png)

![(E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2401016.png)


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2401021.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2401023.png)

![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B2401026.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2401029.png)